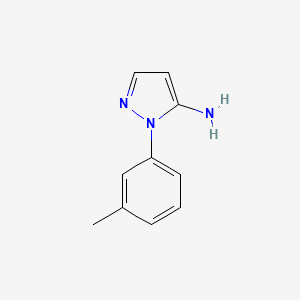

2-(3-Methylphenyl)-2H-pyrazol-3-ylamine

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Organic and Medicinal Chemistry

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in the development of a wide array of biologically active molecules. nih.govwikipedia.org The unique structural features of the pyrazole nucleus allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities. wikipedia.org Pyrazole derivatives are integral components of numerous pharmaceuticals, agrochemicals, and dyes. wikipedia.org

In medicinal chemistry, the pyrazole motif is recognized as a "privileged structure" due to its frequent appearance in compounds targeting various physiological pathways. These derivatives have demonstrated a wide range of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. nih.govwikipedia.org The ability of the pyrazole ring to act as a bioisostere for other aromatic systems, while offering improved physicochemical properties, further enhances its value in drug design.

The versatility of pyrazole chemistry also extends to organic synthesis, where these heterocycles serve as important building blocks for the construction of more complex molecular architectures. researchgate.net Their synthesis is often straightforward, with well-established methods allowing for the controlled introduction of various substituents. nih.gov

Structural Classification and IUPAC Nomenclature of 2-(3-Methylphenyl)-2H-pyrazol-3-ylamine

This compound belongs to the class of N-substituted aminopyrazoles. Its structure consists of a central pyrazole ring, an amino group at position 3, and a 3-methylphenyl (m-tolyl) group attached to one of the nitrogen atoms of the pyrazole ring.

Structural Features:

| Feature | Description |

| Core Heterocycle | Pyrazole |

| Substituent at N2 | 3-Methylphenyl group |

| Substituent at C3 | Amino group |

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name for this compound is 2-(3-methylphenyl)-2H-pyrazol-3-amine . The "2H" indicates that the substitution on the pyrazole ring is at the nitrogen atom in the second position. The numbering of the pyrazole ring starts from the nitrogen atom that is not part of a double bond in the canonical form and proceeds to give the substituents the lowest possible locants.

Physicochemical Properties (Predicted):

| Property | Predicted Value |

| Molecular Formula | C10H11N3 |

| Molecular Weight | 173.22 g/mol |

| CAS Number | 127530-35-2 |

Note: These values are calculated and may differ from experimental values.

Overview of Academic and Research Interest in N-Substituted Aminopyrazoles

N-substituted aminopyrazoles are a significant area of focus within academic and industrial research due to their diverse biological activities. researchgate.netasianpubs.org The introduction of a substituent on a nitrogen atom of the pyrazole ring, particularly an aryl group, can profoundly influence the compound's pharmacological profile.

Research has shown that N-aryl aminopyrazoles can act as potent inhibitors of various enzymes and receptors, making them attractive candidates for drug discovery programs. nih.gov For instance, different substitution patterns on the pyrazole and the N-aryl ring have led to the development of selective kinase inhibitors, which are crucial in cancer therapy.

The amino group on the pyrazole ring provides a key interaction point with biological targets, often forming hydrogen bonds that contribute to the binding affinity. Furthermore, this amino group serves as a synthetic handle for further molecular elaboration, allowing for the creation of extensive libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net The ongoing exploration of N-substituted aminopyrazoles continues to yield novel compounds with promising therapeutic potential across a range of diseases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-3-2-4-9(7-8)13-10(11)5-6-12-13/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWLPZXBLNPSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 3 Methylphenyl 2h Pyrazol 3 Ylamine

Reactivity of the Pyrazole (B372694) Heterocycle and Its Substituents

The pyrazole ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. Its aromatic character influences its reactivity significantly. Generally, pyrazoles are susceptible to electrophilic substitution, which typically occurs at the C4 position, as it is the most electron-rich carbon atom in the ring. However, the reactivity of the specific molecule, 2-(3-methylphenyl)-2H-pyrazol-3-ylamine, is heavily modulated by its substituents.

Furthermore, the C3-amino group itself can be a precursor to modifications that indirectly alter the pyrazole core. For instance, diazotization of the amine to form a pyrazoldiazonium salt opens pathways to a variety of Sandmeyer-type reactions. This allows for the introduction of halides, cyano groups, or hydroxyl groups at the C3 position, effectively transforming the functionality of the heterocycle. arkat-usa.org

Chemical Transformations at the Amine Functional Group (C3-Amine)

The primary amine at the C3 position is the most reactive site for many derivatization strategies, serving as a versatile nucleophilic handle for building molecular complexity.

The C3-amino group readily undergoes reactions with electrophilic reagents such as alkyl halides and acyl chlorides. arkat-usa.org Alkylation introduces alkyl chains to the nitrogen atom, a process influenced by the reaction kinetics and the nature of the alkylating agent. nih.gov These reactions typically proceed via an SN2 mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the alkylating agent.

Acylation, the reaction with acylating agents like acid chlorides or anhydrides, is another fundamental transformation. This reaction forms an amide linkage, which can significantly alter the electronic properties and biological activity of the parent molecule. The process is often carried out in the presence of a base to neutralize the acid byproduct. These acylation reactions are a common strategy in medicinal chemistry to explore structure-activity relationships. arkat-usa.org

The primary amine of this compound can condense with various aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond of the azomethine group. ekb.eg

The formation of these pyrazole-based Schiff bases is a robust and high-yielding reaction, often requiring simple heating in a suitable solvent like ethanol (B145695). ekb.eg These derivatives are of significant interest due to their diverse applications and the stereoelectronic versatility imparted by the azomethine linkage. The reaction is reversible and generally catalyzed by either acid or base.

Table 1: Examples of Schiff Base Formation with Pyrazole Derivatives

| Amine Reactant | Carbonyl Reactant | Product Type | Typical Conditions |

| Pyrazole Amine | Aromatic Aldehyde | Pyrazole Schiff Base | Reflux in Ethanol |

| Pyrazole Amine | Aromatic Ketone | Pyrazole Schiff Base | Acid or Base Catalyst |

| Aromatic Amine | Pyrazole Carboxaldehyde | Pyrazole Schiff Base | Ultrasound Irradiation |

This table illustrates the general conditions for Schiff base formation involving pyrazole moieties, as described in the literature. researchgate.netekb.eg

The synthesis of azo dyes is a classic and highly effective transformation for aromatic primary amines, including 3-aminopyrazoles. The process occurs in two main steps: diazotization followed by azo coupling. unb.ca

First, the C3-amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. youtube.com This pyrazole diazonium salt is a potent electrophile.

In the second step, the diazonium salt is reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. nih.govresearchgate.net The diazonium ion attacks the activated aromatic ring of the coupling partner in an electrophilic aromatic substitution reaction, forming a stable azo compound characterized by the -N=N- linkage. researchgate.net This azo bridge creates an extended conjugated system, which is responsible for the intense color of these dyes. The specific color can be tuned by varying the substituents on both the pyrazole ring and the coupling component.

Reactions Involving the Methylphenyl Substituent

While the pyrazole core and the C3-amine are the primary centers of reactivity, the 3-methylphenyl group at the N2 position can also participate in chemical transformations.

The methyl group attached to the phenyl ring is a benzylic C-H group and is susceptible to oxidation. This transformation is a fundamental method for C-H functionalization, allowing for the conversion of readily available alkylarenes into more functionalized products like aldehydes, ketones, or carboxylic acids. mdpi.com

The benzylic oxidation of the methyl group on the 3-methylphenyl substituent can be achieved using various oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group completely to a carboxylic acid, yielding 3-(3-amino-2H-pyrazol-2-yl)benzoic acid. Milder or more controlled oxidation conditions, for instance using reagents like selenium dioxide (SeO₂) or by employing metal-catalyzed aerobic oxidation, could potentially yield the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol derivatives. mdpi.combeilstein-journals.org This reaction provides a route to introduce new functional groups onto the N-aryl ring, further expanding the synthetic utility of the parent molecule.

Reduction Reactions (e.g., of Nitro groups)

The synthesis of 3-aminopyrazoles, such as this compound, often involves the reduction of a corresponding nitro-pyrazole precursor. researchgate.net This transformation is a fundamental step in introducing the key amino group, which serves as a versatile handle for subsequent derivatization. The nitro group is typically installed on the pyrazole ring at the 3-position before the reduction is carried out.

Commonly employed methods for the reduction of a nitro group to an amine include catalytic hydrogenation or the use of chemical reducing agents. Catalytic hydrogenation is often performed using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. This method is generally clean and efficient.

Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid, are effective for this conversion. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. For instance, the synthesis of 3-aminopyrazoles can be achieved by first obtaining the 3-nitro-pyrazole and then reducing the nitro group to an amino group. researchgate.net

Table 1: Representative Reduction Reactions for Nitro-pyrazole Precursors

| Precursor | Reducing Agent/Catalyst | Solvent | Product | Ref. |

|---|---|---|---|---|

| 2-Aryl-3-nitro-2H-pyrazole | SnCl₂·2H₂O | Ethanol | 2-Aryl-2H-pyrazol-3-ylamine | researchgate.net |

| 1-Aryl-5-nitro-1H-pyrazole | H₂, Pd/C | Methanol | 1-Aryl-1H-pyrazol-5-ylamine | researchgate.net |

Nucleophilic Substitution Reactions

The amino group at the C3 position of this compound imparts significant nucleophilic character to the molecule. This allows it to readily participate in various nucleophilic substitution and condensation reactions, making it a valuable building block for the synthesis of more complex heterocyclic systems. nih.govmdpi.com 3(5)-Aminopyrazoles are well-established precursors for creating fused pyrazole derivatives like pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com

For example, 3-aminopyrazoles can react with 1,3-dielectrophilic reagents, such as β-dicarbonyl compounds or α,β-unsaturated ketones, to form fused ring systems. The reaction typically proceeds via an initial nucleophilic attack by the exocyclic amino group, followed by an intramolecular cyclization involving one of the pyrazole ring nitrogens. semanticscholar.org

The reactivity of the amino group also allows for acylation, alkylation, and sulfonylation reactions, enabling the introduction of a wide range of functional groups. These reactions are fundamental for modifying the compound's physicochemical properties.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and they have been successfully applied to pyrazole scaffolds. researchgate.net These reactions typically require a pre-functionalized pyrazole, often a halogenated derivative (e.g., bromo- or iodo-pyrazole), which can be prepared from the parent aminopyrazole via diazotization followed by a Sandmeyer-type reaction. Direct C-H functionalization has also emerged as an efficient alternative, avoiding the need for pre-halogenation. researchgate.net The Lewis basic N2 nitrogen of the pyrazole ring can act as a directing group to guide the regioselective functionalization at the C5 position. researchgate.net

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used palladium-catalyzed methods for C-C bond formation, involving the reaction of an organoboron reagent with an organic halide or triflate. organic-chemistry.orgyoutube.com For a substrate like this compound, a halogenated analog (e.g., a 4-bromo or 5-bromo derivative) would be coupled with a boronic acid or boronate ester. nih.gov

These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand (e.g., a phosphine (B1218219) ligand) and a base. researchgate.net The reaction is highly tolerant of various functional groups, making it suitable for late-stage functionalization in complex molecule synthesis. organic-chemistry.orgnih.gov The use of modern catalyst systems, including specialized precatalysts and ligands, allows for the coupling of even challenging substrates like heteroaryl chlorides under mild conditions. nih.gov

Table 2: Examples of Suzuki Cross-Coupling Reactions on Pyrazole Scaffolds

| Pyrazole Substrate | Boronic Acid | Catalyst System | Base | Product | Ref. |

|---|---|---|---|---|---|

| 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Phenylpyrazole | nih.gov |

| 3-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Precatalyst | K₃PO₄ | 3-(4-Methoxyphenyl)-1H-pyrazole | nih.gov |

Other Metal-Mediated Coupling Processes

Beyond the Suzuki reaction, other metal-mediated coupling processes are valuable for the derivatization of pyrazoles. These include the Sonogashira, Heck, and Stille reactions, which allow for the introduction of alkynyl, alkenyl, and organotin groups, respectively.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. It is an effective method for synthesizing alkynylpyrazoles.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Stille Coupling: This reaction involves the coupling of an organotin compound with an sp²-hybridized organic halide, catalyzed by palladium.

These reactions expand the toolkit for C-C bond formation, enabling the creation of a diverse range of functionalized pyrazole derivatives from a halogenated this compound intermediate. researchgate.net

Functionalization Strategies for Ester and Other Active Groups

Introducing ester or other active functional groups onto the pyrazole ring provides a synthetic handle for further modifications. researchgate.net For instance, a pyrazole-4-carboxylic acid ester can be synthesized through various routes, including the cyclocondensation of appropriately substituted precursors or by direct C-H functionalization/carboxylation of the pyrazole ring.

Once installed, the ester group can undergo a variety of transformations:

Hydrolysis: Conversion to the corresponding carboxylic acid, which can then be used in amide coupling reactions. mdpi.com

Reduction: Reduction to a primary alcohol, providing a site for further functionalization.

Reaction with Organometallics: Treatment with Grignard or organolithium reagents to form tertiary alcohols.

These strategies allow for the conversion of a simple ester into a wide range of other functional groups, significantly increasing the molecular diversity accessible from the pyrazole scaffold. rsc.org

Selective Substitution at Pyrazole Nitrogen Atoms (N1 and N2)

The synthesis of this compound requires the selective introduction of the 3-methylphenyl group at the N2 position of the pyrazole ring. The regioselectivity of N-substitution in pyrazoles is a well-studied area and is influenced by several factors, including the nature of the substituents on the pyrazole ring, the electrophile, and the reaction conditions. nih.govresearchgate.net

Generally, the reaction of an N-unsubstituted pyrazole with an alkylating or arylating agent can lead to a mixture of N1 and N2 isomers. The outcome is often governed by a combination of steric and electronic effects. mdpi.com For 3-substituted pyrazoles, substitution at the N1 position is often sterically favored. However, specific directing effects or reaction conditions can favor N2 substitution. The synthesis of 2-aryl-2H-pyrazol-3-ylamines is often achieved through cyclocondensation reactions where the regiochemical outcome is controlled by the choice of starting materials, such as the reaction of a β-ketonitrile with a substituted hydrazine (B178648). mdpi.com

Once the 2-(3-Methylphenyl) substituent is in place, further reactions at the remaining pyrazole nitrogen (N1) are generally not feasible as it is a trivalent, sp²-hybridized nitrogen atom participating in the aromatic system. Therefore, achieving the desired N2 substitution pattern is a critical step in the synthesis of the title compound.

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Methylphenyl 2h Pyrazol 3 Ylamine and Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 2-(3-Methylphenyl)-2H-pyrazol-3-ylamine, the FTIR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrazole (B372694) ring, the 3-methylphenyl group, and the amine group.

Key expected vibrational modes for aminopyrazole derivatives include the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the region of 3500-3300 cm⁻¹. The C-H stretching vibrations of the aromatic methylphenyl group and the pyrazole ring are anticipated in the 3100-3000 cm⁻¹ range. The C=N and C=C stretching vibrations within the pyrazole ring are expected to produce absorption bands in the 1650-1450 cm⁻¹ region. Furthermore, the in-plane and out-of-plane bending vibrations for C-H and N-H bonds, as well as skeletal vibrations of the entire molecule, would populate the fingerprint region below 1500 cm⁻¹. For instance, in related pyrazole structures, bands in the 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹ ranges have been attributed to the pyrazole nucleus.

Table 1: Expected FTIR Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Symmetric & Asymmetric Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl (-CH₃) | Stretching | 2975 - 2860 |

| Pyrazole Ring | C=N and C=C Stretching | 1650 - 1450 |

| Amine (-NH₂) | Bending (Scissoring) | 1650 - 1580 |

| Aromatic Ring | C=C Stretching | 1600 - 1450 |

| Methyl (-CH₃) | Bending | ~1450 and ~1375 |

| C-N | Stretching | 1350 - 1250 |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy which enables samples to be examined directly in the solid or liquid state without further preparation. The resulting ATR-IR spectrum is typically comparable to a traditional transmission FTIR spectrum. For this compound, this technique would offer a rapid and non-destructive method to obtain its vibrational fingerprint, with the expected peak positions aligning closely with those from standard FTIR measurements. The primary advantage of ATR-IR is the minimal sample preparation required, making it a convenient method for routine analysis.

Vapor Phase Infrared Spectroscopy

Vapor phase infrared spectroscopy involves the analysis of a substance in its gaseous state. This technique provides information about the molecule in an isolated environment, free from intermolecular interactions that are present in the solid or liquid state. As a result, the vibrational bands in a vapor phase IR spectrum are often sharper and may be shifted compared to their condensed-phase counterparts. For this compound, a vapor phase spectrum would reveal the intrinsic vibrational modes of the molecule. Hydrogen bonding effects, particularly involving the amine group, would be significantly reduced, leading to a shift of the N-H stretching bands to higher frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. By observing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the carbon and hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would display distinct signals for the protons of the pyrazole ring, the 3-methylphenyl group, and the amine group.

The protons on the pyrazole ring are expected to appear as distinct signals in the aromatic region, with their chemical shifts influenced by the electronic effects of the amino and methylphenyl substituents. The protons of the 3-methylphenyl group will exhibit a characteristic splitting pattern in the aromatic region (typically between 7.0 and 8.0 ppm). The methyl group protons will appear as a singlet in the aliphatic region, generally around 2.3-2.5 ppm. The amine protons are expected to produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration due to hydrogen bonding and exchange phenomena. In related aminopyrazole structures, the NH₂ protons have been observed as a broad singlet.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrazole Ring Protons | 6.0 - 8.5 | d, t, or s | 2H |

| 3-Methylphenyl Protons | 7.0 - 8.0 | m | 4H |

| Amine Protons (-NH₂) | Variable (e.g., 4.0 - 6.0) | br s | 2H |

| Methyl Protons (-CH₃) | 2.3 - 2.5 | s | 3H |

(d = doublet, t = triplet, s = singlet, m = multiplet, br s = broad singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. In the ¹³C NMR spectrum of this compound, separate signals are expected for each of the ten carbon atoms.

The carbon atoms of the pyrazole ring will resonate in the range of approximately 110 to 160 ppm. The carbon atom attached to the amine group (C3) would likely be found in the lower field region of this range due to the deshielding effect of the nitrogen atom. The carbon atoms of the 3-methylphenyl group will appear in the aromatic region (typically 120-140 ppm), with the ipso-carbon attached to the pyrazole ring and the carbon bearing the methyl group showing distinct chemical shifts. The methyl carbon will produce a signal at the high-field end of the spectrum, typically around 20-25 ppm.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole Ring Carbons | 110 - 160 |

| 3-Methylphenyl Carbons | 120 - 140 |

Advanced Two-Dimensional NMR Techniques (HSQC, HMBC, COSY, 1H-15N HMBC)

Two-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to determine direct one-bond correlations between protons and the carbons they are attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations (typically over two to three bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Correlation Spectroskopy (COSY) is a homonuclear technique that identifies protons that are spin-spin coupled to each other, typically on adjacent carbons. For nitrogen-containing heterocycles like pyrazoles, ¹H-¹⁵N HMBC can provide valuable information about the electronic environment of the nitrogen atoms and their connectivity to protons in the molecule. However, no specific datasets from these experiments for this compound have been found in the public domain.

Mass Spectrometry

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For a compound like this compound, GC-MS would provide its retention time and a mass spectrum, which includes the molecular ion peak and fragmentation pattern. This fragmentation pattern is a molecular fingerprint that can help in structural confirmation. No published GC-MS data for this specific compound could be located.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of a compound. This is a critical step in the confirmation of a newly synthesized molecule's identity. A search for HRMS data for this compound did not yield any specific results.

Elemental Analysis

Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed chemical formula. This comparison is a fundamental criterion for assessing the purity and confirming the elemental composition of a compound. Specific elemental analysis data for this compound is not available in the reviewed literature.

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

For a definitive structural elucidation in the solid state, single-crystal X-ray diffraction (SC-XRD) is the gold standard. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. To perform this analysis, a suitable single crystal of the compound is required. The crystallographic data, including unit cell parameters, space group, and atomic coordinates, allow for the creation of a three-dimensional model of the molecule. A search of crystallographic databases did not uncover any entries for the crystal structure of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks (e.g., N-H···O, C-H···O, N-H···N)

Hydrogen bonds are among the most significant forces dictating the crystal packing of pyrazole derivatives. The presence of amine (N-H) groups and the pyrazole ring's nitrogen atoms makes these compounds proficient hydrogen bond donors and acceptors.

In the crystal structure of related pyrazolylpyridazine derivatives, molecules can form distinct dimers through intermolecular N-H···N and C-H···N hydrogen bonds. nih.gov For instance, in one such derivative, N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine, two crystallographically independent molecules create dimers with R²₂(8) ring motifs for both types of interactions. nih.gov

The incorporation of sulfonyl and carbonyl groups into the pyrazole scaffold introduces additional hydrogen bonding possibilities. In the crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one, the amino group participates in both an intramolecular N-H···O bond with a sulfonyl oxygen atom and an intermolecular, asymmetric three-center hydrogen bond with the two oxygen atoms of the side chain. nih.govresearchgate.net This latter interaction generates a ribbon-like structure that extends parallel to the b-axis of the crystal. nih.govresearchgate.net These ribbons then form layers through further interactions. researchgate.net

The following table summarizes representative hydrogen bond geometries observed in the crystal structures of pyrazole derivatives.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Type | Reference |

| N1—H1···N7 | 0.86 | 2.26 | 3.086 | 162 | Pyrazolylpyridazine | nih.gov |

| N6—H6A···N2 | 0.86 | 2.26 | 3.065 | 156 | Pyrazolylpyridazine | nih.gov |

| C7—H7C···N8 | 0.96 | 2.53 | 3.482 | 175 | Pyrazolylpyridazine | nih.gov |

| C21—H21C···N3 | 0.96 | 2.59 | 3.519 | 163 | Pyrazolylpyridazine | nih.gov |

| N3—H02···O3 | - | - | - | - | Sulfonylaminopyrazole | nih.gov |

Note: Specific bond lengths and angles for N3—H02···O3 were not provided in the source.

π-Stacking Interactions (e.g., Offset π···π)

Aromatic π-systems within pyrazole derivatives facilitate π-stacking interactions, which contribute significantly to crystal stability. libretexts.org These interactions occur when aromatic rings are arranged in a parallel or near-parallel fashion, which can be a sandwich or, more commonly, a displaced (offset) stacking arrangement. libretexts.org

In a series of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, the pyrazole ring is observed to engage in π-stacking with adjacent pyrone and substituted benzenoid rings. researchgate.net The geometric parameters of these interactions, such as the distance between ring centroids (Cg···Cg), interplanar distance, and slippage distance, are characteristic of stabilizing π···π stacking. researchgate.net For example, stacking has been identified between the pyrazole ring [Cg(1)] and a pyrone ring [Cg(2)] as well as between the pyrazole ring and a Cl- or Br-substituted benzenoid ring [Cg(3)]. researchgate.net

Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also observed in the packing of some pyrazole derivatives, further stabilizing the three-dimensional structure. nih.gov

The table below presents typical geometric parameters for π-stacking interactions found in pyrazole-containing compounds.

| Interacting Rings | Cg···Cg Distance (Å) | Interplanar Distance (Å) | Slippage (Å) | Compound Type | Reference |

| Pyrazole···Pyrone | 3.664 | 3.415 | 1.321 | Chromeno[4,3-c]pyrazol-4-one | researchgate.net |

| Pyrazole···Benzenoid | 3.785 | 3.376 | 1.733 | Chromeno[4,3-c]pyrazol-4-one | researchgate.net |

Thermal Analysis (e.g., Differential Scanning Calorimetry, DSC)

Differential Scanning Calorimetry (DSC) is a crucial technique for characterizing the thermal properties of pyrazole derivatives, including melting points, phase transitions, and decomposition behavior. nih.govnih.gov DSC thermograms of these compounds typically show sharp endothermic peaks corresponding to the melting process, which indicates a high degree of purity. nih.gov

For example, the DSC thermogram of pure pyrazole exhibits two distinct endothermic peaks at 340 K and 470 K, attributed to its melting and subsequent decomposition, respectively. nih.gov Similarly, studies on various pyrazoloquinoline derivatives show degradation temperatures well above 300 °C, indicating good thermal stability. mdpi.com The heating of these compounds results in melting, which precedes their thermal degradation. nih.gov

DSC analysis can also reveal more complex thermal behavior, such as polymorphism and glass transitions. nih.govmdpi.com In one study, a meta-chloro substituted triazinylacetic acid ester displayed two endothermic peaks on its DSC curve, suggesting the presence of two different polymorphic forms. nih.gov For certain pyrazoloquinoline derivatives, DSC measurements have identified glass transitions, which are characteristic of amorphous or partially amorphous materials. mdpi.com For instance, during a second heating cycle, one derivative showed a glass transition at 42 °C, followed by crystallization and then melting at a higher temperature. mdpi.com

The following table details thermal events for selected pyrazole derivatives as measured by DSC.

| Compound Type | Thermal Event | Peak Temperature (°C) | Heating/Cooling Cycle | Reference |

| Pyrazoloquinoline (F3) | Double Melting | 175 and 180 | 2nd Heating | mdpi.com |

| Pyrazoloquinoline (F4) | Melting | 248 | 1st Heating | mdpi.com |

| Pyrazoloquinoline (F5) | Glass Transition | 42 | 2nd Heating | mdpi.com |

| Pyrazoloquinoline (F5) | Melting | 170 | 2nd Heating | mdpi.com |

| Meta-Cl Derivative | Polymorphic Transition | 135 and 147 | 1st Heating | nih.gov |

Electron Spin Resonance (ESR) Spectroscopy (for Paramagnetic Derivatives or Complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study materials with unpaired electrons, such as radicals or paramagnetic metal complexes. nsu.ru While this compound itself is not paramagnetic, its coordination complexes with transition metals like copper(II) or iron(II) can possess unpaired electrons, making them suitable for ESR analysis. researchgate.netresearchgate.net

The ESR spectrum provides detailed information about the electronic structure and local environment of the paramagnetic center. nsu.ru For solid-state Cu(II) complexes of ligands derived from pyrazole, ESR spectra can reveal the symmetry of the metal ion's coordination sphere. researchgate.net For example, the ESR spectra of several solid Cu(II) complexes have shown an axial type symmetry, which is indicative of a d(x²-y²) ground state and suggests a distorted octahedral or square-planar geometry. researchgate.net The g-values obtained from the spectra (g|| and g⊥) can also give insights into the nature of the metal-ligand bond; a g|| value below 2.3 is often characteristic of a significant covalent character in the bond. researchgate.net

In the context of iron(II) complexes containing pyrazole-pyridine ligands, the metal center can exist in either a high-spin (paramagnetic) or low-spin (diamagnetic) state. researchgate.netuclouvain.be This phenomenon, known as spin crossover (SCO), can be influenced by external stimuli like temperature. researchgate.net ESR spectroscopy is a powerful tool for probing the high-spin state in these systems and for studying the interplay between a spin-crossover host lattice and dopant species during light-induced spin state trapping. acs.org The substituents on the pyrazole ring can exert steric and electronic effects that influence the spin state of the iron(II) center, potentially trapping it in a high-spin state across all temperatures. uclouvain.be

Computational and Theoretical Investigations of 2 3 Methylphenyl 2h Pyrazol 3 Ylamine

Quantum Chemical Calculations (Density Functional Theory, DFT)

Geometric Optimization and Conformational Analysis

No specific studies on the geometric optimization or conformational analysis of 2-(3-Methylphenyl)-2H-pyrazol-3-ylamine are available.

Electronic Structure Characterization (Frontier Molecular Orbitals, FMOs)

There is no published data regarding the Frontier Molecular Orbitals (HOMO-LUMO) for this compound.

Vibrational Analysis and Spectral Prediction

A vibrational analysis and predicted spectral data for this compound have not been reported in the literature.

Natural Bond Orbital (NBO) Analysis

No Natural Bond Orbital (NBO) analysis for this compound has been found in published research.

Calculation of Global Reactivity Parameters (GRPs)

There are no calculated Global Reactivity Parameters for this compound available in the scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been documented in any available studies.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods are instrumental in predicting the chemical reactivity of pyrazole (B372694) derivatives. Techniques based on Density Functional Theory (DFT) are commonly employed to analyze the electronic structure and reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy (EHOMO) relates to its ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net For many pyrazole derivatives, the HOMO is typically distributed over the pyrazole and phenyl rings, while the LUMO often shows significant π* antibonding character. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In pyrazole derivatives, negative potential (red/yellow regions) is usually concentrated around the nitrogen atoms of the pyrazole ring, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. researchgate.net Positive potential (blue regions) is often found near the amine group's hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.netnih.gov

Global Reactivity Descriptors: Calculations can yield various descriptors that quantify reactivity. These are often derived from the FMO energies.

| Reactivity Descriptor | Formula | Significance | Typical Findings for Pyrazole Derivatives |

| Energy Gap (ΔE) | ELUMO – EHOMO | Indicates chemical stability and reactivity. | Energy gaps for pyrazole derivatives are often around 4.5 eV, suggesting good stability. researchgate.net |

| Chemical Hardness (η) | (ELUMO – EHOMO) / 2 | Measures resistance to change in electron distribution. | A higher value indicates greater stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power to attract electrons. | Varies based on substituents on the pyrazole core. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the ability of a molecule to act as an electrophile. | Pyrazole derivatives can be effective electrophiles. nih.gov |

Theoretical studies can also elucidate reaction mechanisms, such as cycloadditions or rearrangements, by calculating the energy profiles of transition states and intermediates. mdpi.com For instance, DFT studies have been used to clarify the mechanisms of doaj.orgpurkh.com-Wittig rearrangements in pyrazolone (B3327878) systems. mdpi.com

Modeling of Intermolecular Interactions and Aggregation

The way molecules of this compound interact with each other and with their environment is crucial for understanding its solid-state properties and behavior in solution. Computational modeling provides detailed insights into these non-covalent interactions.

Hydrogen Bonding: The pyrazole core, with its N-H group (in tautomeric forms) and additional nitrogen atom, along with the 3-amino group, makes it a potent participant in hydrogen bonding. nih.gov Crystal structure analyses of related pyrazole derivatives frequently reveal extensive networks of intermolecular hydrogen bonds, such as N-H···N, N-H···O, and C-H···O. nih.govsemanticscholar.orgnih.gov These interactions are fundamental in the self-assembly of pyrazole molecules, leading to the formation of dimers, chains, or more complex supramolecular architectures. nih.govresearchgate.net

π-π Stacking: The presence of two aromatic rings (the pyrazole and the 3-methylphenyl group) allows for π-π stacking interactions. These interactions, where the aromatic rings pack in a face-to-face or offset manner, contribute significantly to the stabilization of the crystal structure. researchgate.net

Theoretical Studies on Tautomerism and Isomerism

Aminopyrazoles like this compound can exist in different tautomeric forms. Theoretical studies, typically using high-level ab initio or DFT methods, are essential for determining the relative stability of these tautomers. researchgate.netnih.gov

For 3(5)-aminopyrazoles, two main forms of prototropic tautomerism are considered:

Annular Tautomerism: Involving the movement of a proton between the two nitrogen atoms of the pyrazole ring (N1-H vs. N2-H).

Amine-Imine Tautomerism: Involving the interconversion between the amino (-NH₂) form and the imino (=NH) form.

Computational studies on substituted 3-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.net The relative stability is highly dependent on the nature and position of substituents, as well as the solvent environment. researchgate.netnih.govresearchgate.net Electron-donating groups tend to favor one tautomer, while electron-withdrawing groups favor another. researchgate.netnih.gov Solvents, particularly polar and protic ones like water, can significantly lower the energy barriers for proton transfer between tautomers by forming hydrogen-bonded bridges. nih.gov DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) are used to compute the energy differences (ΔE) and Gibbs free energy differences (ΔG) between tautomers to predict the dominant form under specific conditions. researchgate.netnih.gov

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their physical properties or biological activities. researchgate.net For pyrazole derivatives, these studies are vital in drug design for optimizing properties like efficacy and oral bioavailability. nih.gov

In a typical QSAR/SPR study, various molecular descriptors are calculated computationally for a library of related pyrazole analogs. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., LogP). researchgate.netnih.gov Statistical methods are then used to build a mathematical model that links these descriptors to an observed activity, such as the half-maximal inhibitory concentration (IC₅₀) against a biological target.

For example, SAR analyses on 1-aryl-1H-pyrazole-imidazoline derivatives revealed that substituents like bromine, chlorine, or methyl in the para-position of the aryl ring increased trypanocidal potency. nih.gov Such studies provide a rational basis for designing new, more potent compounds. researchgate.netacs.org

| Study Type | Descriptors Used | Property/Activity Modeled | Key Findings for Pyrazole Derivatives |

| QSAR | Electronic (Net charges, MESP), Lipophilic (LogP), Geometric (Bond lengths) | Biological Activity (e.g., anticancer, antimicrobial) | The electronic properties and hydrophobicity of substituents on the pyrazole core are critical for activity. researchgate.netnih.gov |

| SPR | FMO energies, Dipole moment | Physicochemical Properties (e.g., solubility, stability) | Substituent effects can be quantitatively correlated with changes in electronic structure and stability. researchgate.netresearchgate.net |

Molecular Docking Studies (for Ligand-Target Interactions)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. eurasianjournals.com This method is extensively used for pyrazole derivatives to understand their mechanism of action and to guide the design of more potent inhibitors for various diseases. nih.govresearchgate.net

Aminopyrazole scaffolds are prevalent in kinase inhibitors. nih.govresearchgate.netnih.gov Docking studies have shown that the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. researchgate.net The amine group often acts as a hydrogen bond donor, while the pyrazole nitrogens can act as acceptors. The phenyl ring and other substituents typically engage in hydrophobic interactions within the binding pocket, enhancing affinity and selectivity. researchgate.netresearchgate.net

The table below summarizes findings from docking studies of various aminopyrazole derivatives against different biological targets.

| Biological Target | Disease Area | Key Interactions Observed | Example Ligand Class |

| Aurora-A Kinase | Cancer | Hydrogen bonds with the hinge region; hydrophobic interactions. nih.gov | Pyrazolyl-thiazolidinone derivatives. nih.gov |

| FGFR2/3 Kinase | Cancer | Covalent targeting of cysteine residues; hydrogen bonds with the ATP-binding site. researchgate.netnih.govacs.org | Aminopyrazole-based covalent inhibitors. researchgate.netnih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | Strong binding energies (-9.8 to -10.9 kcal/mol); interactions with active site residues. nih.gov | Pyrazole-pyridine hybrid molecules. nih.gov |

| Tyrosine Kinases (e.g., Src) | Cancer | Hydrogen bonding with SER, GLU, THR, and ARG residues in the active site. biointerfaceresearch.com | Pyrazole-coumarin hybrids. biointerfaceresearch.comresearchgate.net |

| Cholinesterases (AChE/BChE) | Alzheimer's Disease | π-cation interactions with tryptophan residues; interactions with peripheral anionic sites. nih.gov | 2-Pyrazoline derivatives. nih.gov |

These studies provide a theoretical framework for understanding ligand-receptor interactions at a molecular level, enabling the rational design of new pyrazole-based therapeutic agents. nih.govbiointerfaceresearch.comrdd.edu.iqajpp.in

Conclusion and Future Research Perspectives

Synthesis of Current Research Landscape and Key Achievements

The field of heterocyclic chemistry has long recognized pyrazole (B372694) and its derivatives as a cornerstone for the development of pharmacologically active agents. nih.govmdpi.com Research into compounds built upon the pyrazole scaffold has unveiled a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. mdpi.comnih.gov The versatility of the pyrazole ring, stemming from its unique electronic properties and the presence of two adjacent nitrogen atoms, allows for a wide array of synthetic modifications. nih.gov Key achievements in this area are marked by the development of numerous efficient synthetic methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed and multicomponent processes, which provide access to a diverse library of substituted pyrazoles. mdpi.comnih.gov The successful introduction of the pyrazole motif into several FDA-approved drugs, such as Celecoxib and Rimonabant, stands as a testament to the scaffold's therapeutic potential and solidifies its status as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov The compound 2-(3-Methylphenyl)-2H-pyrazol-3-ylamine fits squarely within this landscape, representing a synthetically accessible building block with significant potential for further exploration and development in various therapeutic areas.

Identification of Unexplored Reactivity and Derivatization Opportunities

While the fundamental reactivity of the pyrazole core is well-documented, this compound offers specific avenues for novel chemical exploration. The presence of a primary amino group at the C3 position and an unsubstituted C4 position presents dual sites for derivatization. The amino group serves as a versatile handle for a variety of transformations, including acylation, alkylation, and the formation of Schiff bases, which can lead to the synthesis of new pyrazole-fused heterocycles like pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. chim.it

Furthermore, the C4 position is known to be susceptible to electrophilic substitution, opening the door for halogenation, nitration, and Friedel-Crafts reactions, thereby allowing for the introduction of a wide range of functional groups. nih.govpharmaguideline.com A significant area of unexplored opportunity lies in the palladium-catalyzed C-H activation and arylation at the C4 position, which could provide a direct and efficient route to novel poly-aryl systems. The combination of derivatization at both the C3-amino group and the C4-carbon represents a largely untapped strategy for creating complex, three-dimensional molecules with potentially unique biological activities. Investigating the metabolic bioactivation of the aminopyrazole motif is another crucial area, as it could lead to the formation of reactive intermediates. acs.orgacs.org

Prospects for Advanced Computational Design and Predictive Modeling

The application of computational chemistry has become an indispensable tool in modern drug discovery, and its potential in guiding the development of this compound derivatives is substantial. eurasianjournals.com Techniques such as Density Functional Theory (DFT) can be employed to calculate electronic properties, predict sites of reactivity, and elucidate reaction mechanisms, thus optimizing synthetic strategies. researchgate.net Molecular docking and molecular dynamics simulations offer powerful methods to predict the binding modes and affinities of designed analogs with various biological targets, such as protein kinases or enzymes. nih.govresearchgate.net

These in silico approaches allow for the rational design of derivatives with enhanced potency and selectivity, significantly reducing the time and cost associated with traditional trial-and-error synthesis and screening. tandfonline.com Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models can identify key structural features that correlate with specific biological activities, providing a predictive framework for designing next-generation compounds. nih.gov Leveraging machine learning and artificial intelligence to analyze large datasets of pyrazole derivatives could further accelerate the discovery of novel compounds with desired therapeutic profiles. eurasianjournals.com

Emerging Avenues for Research Applications and Translational Studies

Beyond the well-established applications in medicinal chemistry, derivatives of this compound are poised for exploration in emerging scientific fields. The inherent photophysical properties of some pyrazole-containing compounds suggest their potential use in materials science as organic light-emitting diodes (OLEDs), fluorescent probes, or chemosensors. mdpi.comresearchgate.net The ability to tune the electronic properties through derivatization makes this class of compounds attractive for developing novel functional materials.

In the realm of translational research, a key focus will be the progression of promising pyrazole-based compounds from preclinical studies to clinical trials. This involves rigorous evaluation of their pharmacokinetic and pharmacodynamic profiles, as well as in vivo efficacy in relevant disease models. frontiersin.org The development of pyrazole-based kinase inhibitors, for example, continues to be a highly active area in oncology. tandfonline.comnih.gov Future work could also explore the incorporation of this scaffold into novel therapeutic modalities, such as antibody-drug conjugates or targeted protein degraders, to enhance tissue specificity and reduce off-target effects.

Outlook on the Continued Significance of this compound in Chemical Science

The pyrazole scaffold is firmly established as a molecule of significant and enduring importance in chemical science, a status that is unlikely to diminish. nih.govglobalresearchonline.netresearchgate.net Its combination of synthetic accessibility, chemical stability, and diverse biological activity ensures its continued relevance. mdpi.comias.ac.in this compound, as a representative of this class, serves as a valuable and versatile building block for constructing a vast array of more complex molecules. The ongoing advancements in synthetic methodologies and computational tools will continue to expand the chemical space accessible from this precursor. ontosight.ai As our understanding of complex biological pathways deepens, the ability to rationally design and synthesize novel pyrazole derivatives tailored to specific targets will be crucial for addressing unmet medical needs and advancing materials science. Therefore, this compound and related compounds are expected to remain at the forefront of research, contributing to significant discoveries in both academic and industrial settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methylphenyl)-2H-pyrazol-3-ylamine, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via condensation reactions of substituted phenylhydrazines with β-ketoesters or acrylonitriles, followed by cyclization. For example, describes a reflux method using pyridine as a solvent, achieving yields of 62–70%. Yield optimization can involve solvent selection (e.g., ethanol or DMF), temperature control, and catalytic additives like triethylamine (TEA) to stabilize intermediates. Spectral validation (IR, H/C NMR, MS) is critical for confirming purity and structure .

Q. How are structural elucidation techniques applied to confirm the identity of this compound derivatives?

- Methodological Answer : Multi-nuclear NMR (H, C) identifies substituent positions on the pyrazole ring, while IR spectroscopy confirms functional groups like amines (N-H stretches at ~3300 cm). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns. For crystallographic validation, single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths and angles, as demonstrated in for related pyrazole derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?

- Methodological Answer : Graph-set analysis (Etter’s rules) can classify hydrogen-bonding motifs (e.g., dimers, chains). highlights that amine groups on the pyrazole ring often form N-H···N or N-H···O interactions with adjacent molecules, stabilizing crystal lattices. Computational tools like CrystalExplorer or Mercury can model these interactions, aiding in predicting packing efficiency and polymorphism .

Q. What challenges arise in refining crystallographic data for this compound derivatives, and how are they resolved?

- Methodological Answer : Challenges include twinning, disorder, and weak diffraction. SHELXL ( ) is widely used for refinement, employing constraints for disordered regions and TLS models for thermal motion. High-resolution data (≤1.0 Å) improves accuracy. For example, reports an R factor of 0.038 using SHELX, achieved by iterative least-squares minimization and electron density mapping .

Q. How can catalytic methods enhance the synthesis of functionalized pyrazole derivatives like this compound?

- Methodological Answer : Heterogeneous catalysts (e.g., FeO@SiO/InO) reduce reaction times and improve selectivity. demonstrates a catalytic method for synthesizing pyrazolo[1,5-a]pyrimidines, achieving higher yields under mild conditions. Mechanistic studies (e.g., DFT calculations) can identify active sites and reaction pathways .

Q. What strategies are employed to resolve contradictions in pharmacological activity data for pyrazole-based compounds?

- Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. antifungal) may arise from assay conditions (e.g., pH, bacterial strains). Dose-response curves and structure-activity relationship (SAR) studies are critical. For instance, correlates substituent electronegativity (e.g., chloro groups) with enhanced Gram-positive bacterial inhibition via membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.